![molecular formula C16H18BrNO3S B12609027 [1,1'-Biphenyl]-4-sulfonamide, 4'-bromo-N-(4-hydroxybutyl)- CAS No. 871113-66-5](/img/structure/B12609027.png)
[1,1'-Biphenyl]-4-sulfonamide, 4'-bromo-N-(4-hydroxybutyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1,1’-Biphenyl]-4-sulfonamide, 4’-bromo-N-(4-hydroxybutyl)- is a complex organic compound with the molecular formula C10H14BrNO3S. This compound is characterized by the presence of a biphenyl core, a sulfonamide group, a bromine atom, and a hydroxybutyl chain. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’-Biphenyl]-4-sulfonamide, 4’-bromo-N-(4-hydroxybutyl)- typically involves multiple steps. One common method includes the bromination of biphenyl to form 4-bromobiphenyl, followed by sulfonation to introduce the sulfonamide group. The final step involves the attachment of the hydroxybutyl chain through nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound often employs large-scale bromination and sulfonation processes, utilizing catalysts and controlled reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production .
Análisis De Reacciones Químicas
Types of Reactions
[1,1’-Biphenyl]-4-sulfonamide, 4’-bromo-N-(4-hydroxybutyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxybutyl chain can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromine atom can be reduced to form biphenyl derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or alcohols are employed under basic conditions.
Major Products
The major products formed from these reactions include various biphenyl derivatives, sulfonamides, and hydroxybutyl compounds .
Aplicaciones Científicas De Investigación
[1,1’-Biphenyl]-4-sulfonamide, 4’-bromo-N-(4-hydroxybutyl)- is utilized in several scientific research fields:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of [1,1’-Biphenyl]-4-sulfonamide, 4’-bromo-N-(4-hydroxybutyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with active sites, while the bromine atom and hydroxybutyl chain contribute to the compound’s overall binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
4-Bromobiphenyl: Lacks the sulfonamide and hydroxybutyl groups, making it less versatile in chemical reactions.
4-Hydroxybiphenyl: Contains a hydroxyl group but lacks the bromine and sulfonamide groups.
Biphenyl-4-sulfonamide: Contains the sulfonamide group but lacks the bromine and hydroxybutyl groups.
Uniqueness
The presence of both the sulfonamide and hydroxybutyl groups in [1,1’-Biphenyl]-4-sulfonamide, 4’-bromo-N-(4-hydroxybutyl)- provides unique chemical properties, making it more reactive and versatile compared to similar compounds .
Propiedades
Número CAS |
871113-66-5 |
|---|---|
Fórmula molecular |
C16H18BrNO3S |
Peso molecular |
384.3 g/mol |
Nombre IUPAC |
4-(4-bromophenyl)-N-(4-hydroxybutyl)benzenesulfonamide |
InChI |
InChI=1S/C16H18BrNO3S/c17-15-7-3-13(4-8-15)14-5-9-16(10-6-14)22(20,21)18-11-1-2-12-19/h3-10,18-19H,1-2,11-12H2 |
Clave InChI |
IOZDJKNNGZWJFV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=CC=C(C=C2)Br)S(=O)(=O)NCCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


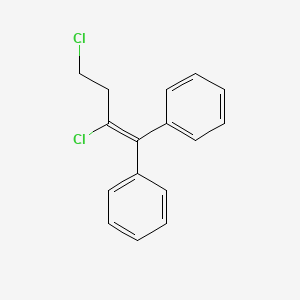
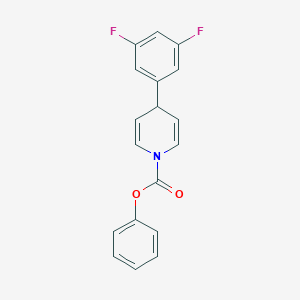

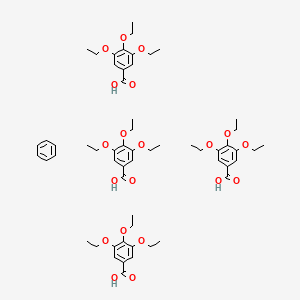
![Quinoline, 2-chloro-3-[3-(2,4-dichlorophenyl)-5-isoxazolyl]-7-methyl-](/img/structure/B12608981.png)

![3-(4-Ethylphenoxy)-4-[(trimethylsilyl)oxy]pent-3-en-2-one](/img/structure/B12608988.png)

![6-(3,4-Dimethoxyphenyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12608997.png)
![{2-[(S)-2-Methylpropane-2-sulfinyl]ethenyl}benzene](/img/structure/B12609003.png)
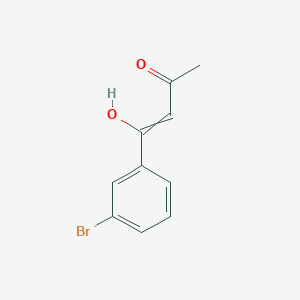
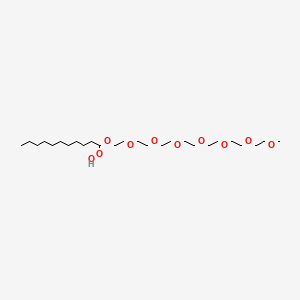
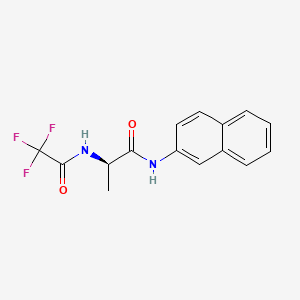
![4-[4-(1-Aminoethyl)-2-cyclopropylpyrimidin-5-yl]benzonitrile](/img/structure/B12609020.png)
